molecular formula C16H18N2 B15098249 Bis(2,4-dimethylphenyl)diazene CAS No. 29418-25-5

Bis(2,4-dimethylphenyl)diazene

Cat. No.: B15098249
CAS No.: 29418-25-5
M. Wt: 238.33 g/mol
InChI Key: CYYXARGGNXTAAM-UHFFFAOYSA-N
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Description

Bis(2,4-dimethylphenyl)diazene, also known as 2,2’,4,4’-Tetramethyl-azobenzol, is an organic compound with the molecular formula C16H18N2. It is a member of the azobenzene family, characterized by the presence of a diazene (N=N) functional group. This compound is known for its vibrant color and is used in various applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(2,4-dimethylphenyl)diazene can be synthesized through the oxidative coupling of 2,4-dimethylaniline. The general procedure involves the reaction of 2,4-dimethylaniline with an oxidizing agent such as sodium hypochlorite or hydrogen peroxide under controlled conditions. The reaction typically takes place in an aqueous or organic solvent, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Bis(2,4-dimethylphenyl)diazene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(2,4-dimethylphenyl)diazene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential use in biological imaging due to its fluorescent properties.

    Medicine: Investigated for its potential as a drug delivery agent.

    Industry: Used in the production of dyes and pigments

Mechanism of Action

The mechanism of action of bis(2,4-dimethylphenyl)diazene involves its ability to undergo photoisomerization. The compound can switch between trans and cis configurations upon exposure to light, which alters its physical and chemical properties. This photoresponsive behavior makes it useful in applications such as molecular switches and sensors .

Comparison with Similar Compounds

Similar Compounds

  • Bis(2,4,6-trimethylphenyl)diazene
  • Bis(4-methoxyphenyl)diazene
  • Azobenzene

Uniqueness

Bis(2,4-dimethylphenyl)diazene is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity .

Properties

CAS No.

29418-25-5

Molecular Formula

C16H18N2

Molecular Weight

238.33 g/mol

IUPAC Name

bis(2,4-dimethylphenyl)diazene

InChI

InChI=1S/C16H18N2/c1-11-5-7-15(13(3)9-11)17-18-16-8-6-12(2)10-14(16)4/h5-10H,1-4H3

InChI Key

CYYXARGGNXTAAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)C)C)C

Origin of Product

United States

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